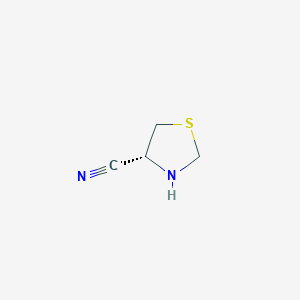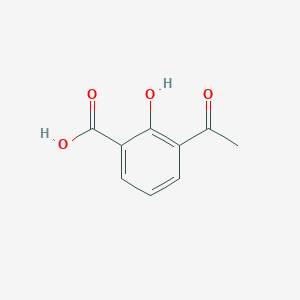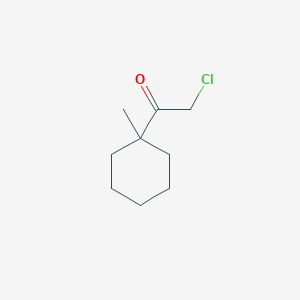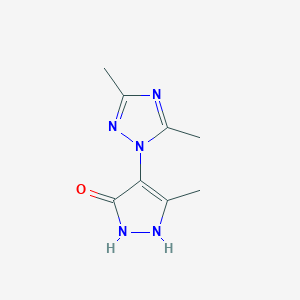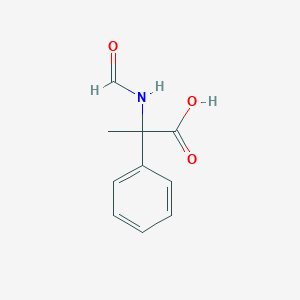
2-formylamino-2-phenyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-formylamino-2-phenyl-propionic acid: is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylalanine, an essential amino acid, and contains a formyl group attached to the nitrogen atom of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Formylation of Phenylalanine: One common method to synthesize 2-formylamino-2-phenyl-propionic acid involves the formylation of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-formylamino-2-phenyl-propionic acid can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be converted to N-carboxyl-2-phenylalanine.
Reduction: The reduction of this compound yields N-hydroxymethyl-2-phenylalanine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 2-formylamino-2-phenyl-propionic acid is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology:
- It is studied for its role in protein synthesis and as a model compound for understanding peptide bond formation .
Medicine:
- This compound has potential applications in drug development, particularly in designing peptide-based therapeutics .
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
- 2-formylamino-2-phenyl-propionic acid exerts its effects by interacting with specific receptors and enzymes in biological systems. It can act as a ligand for formyl peptide receptors, which are involved in immune response and inflammation .
- The compound can also participate in biochemical pathways related to amino acid metabolism and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
N-Formylmethionine-leucyl-phenylalanine: This compound is similar in structure but contains additional amino acids, making it a tripeptide.
N-Formyl-L-phenylalanine: This compound is closely related but lacks the additional substituents present in 2-formylamino-2-phenyl-propionic acid.
Uniqueness:
Eigenschaften
CAS-Nummer |
3381-60-0 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-formamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO3/c1-10(9(13)14,11-7-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
QLRKSVGTYRLLEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
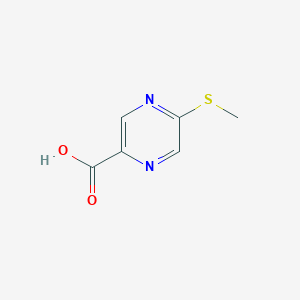
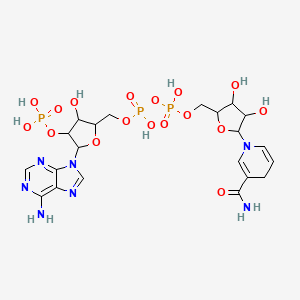
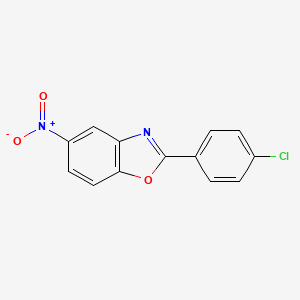
![6-Bromo-2',3',5',6'-tetrahydrospiro[chroman-2,4'-pyran]-4-one](/img/structure/B8785026.png)
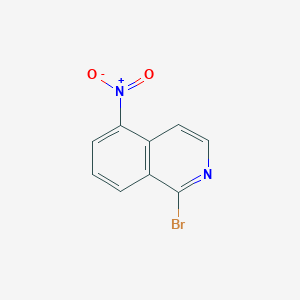

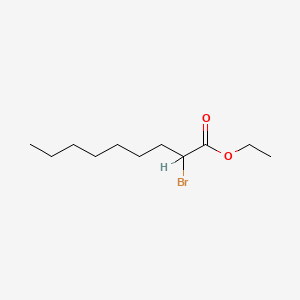
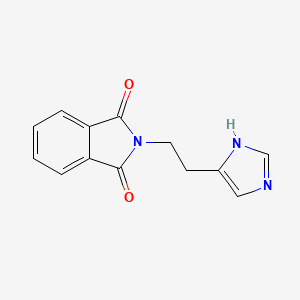
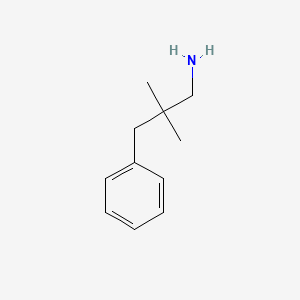
![4-Methoxybicyclo[2.2.2]octan-2-one](/img/structure/B8785066.png)
